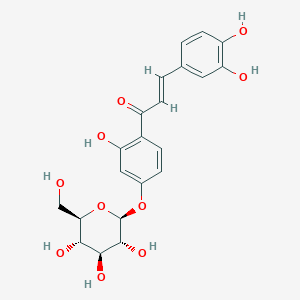![molecular formula C17H21NO5 B1642641 Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B1642641.png)
Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxoisoindolinyl moiety, and a methylbutanoate chain. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 3-methylbutanoate with 2-hydroxy-1,3-dioxoisoindoline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in various industries.
化学反応の分析
Types of Reactions
Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
作用機序
The mechanism of action of Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .
類似化合物との比較
Similar Compounds
- tert-Butyl (1,3-dioxoisoindolin-2-yl) carbonate
- tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
Uniqueness
Compared to these similar compounds, Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C17H21NO5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-methylbutanoate |
InChI |
InChI=1S/C17H21NO5/c1-10(2)13(16(21)22-17(3,4)5)23-18-14(19)11-8-6-7-9-12(11)15(18)20/h6-10,13H,1-5H3/t13-/m0/s1 |
InChIキー |
JSUWPTFAHGCIFF-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
SMILES |
CC(C)C(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CC(C)C(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



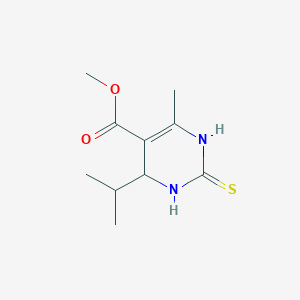
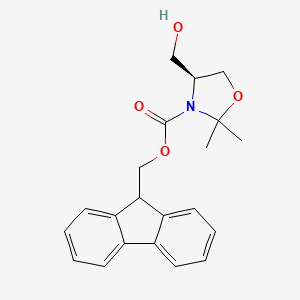



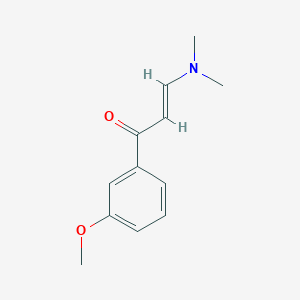
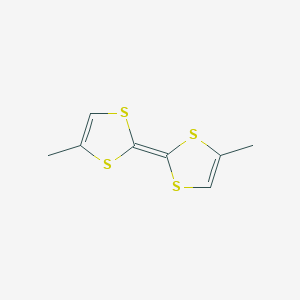
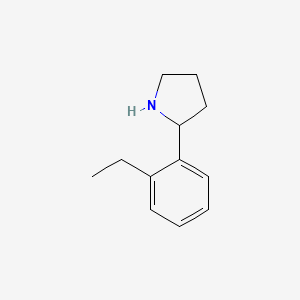
![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)
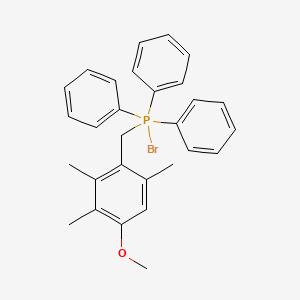
![2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)
